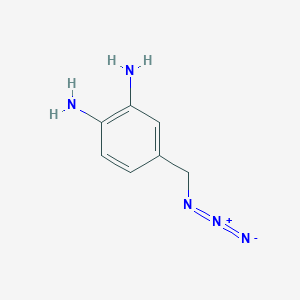
Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride is a synthetic organic compound with a complex structure. It is characterized by the presence of a cyclobutane ring substituted with an aminomethyl group, a methylidene group, and an ethyl ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclobutane derivative, the introduction of the aminomethyl group can be achieved through nucleophilic substitution reactions. The methylidene group can be introduced via alkylation reactions, and the ethyl ester group can be formed through esterification reactions using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and binding affinity to its targets.
類似化合物との比較
Similar Compounds
Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: This compound shares a similar aminomethyl and carboxylate structure but differs in the presence of an indole ring instead of a cyclobutane ring.
Amino acid methyl esters: These compounds have similar ester and amino functionalities but differ in the overall structure and complexity.
Uniqueness
Ethyl1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylatehydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties
特性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-12-8(11)9(6-10)4-7(2)5-9;/h2-6,10H2,1H3;1H |
InChIキー |
TYNRVHZMCWYMHC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC(=C)C1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)

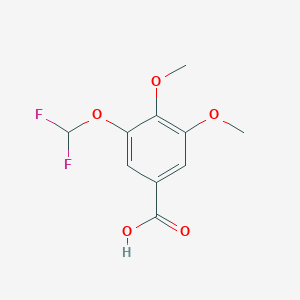
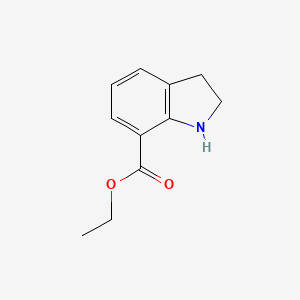

![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)

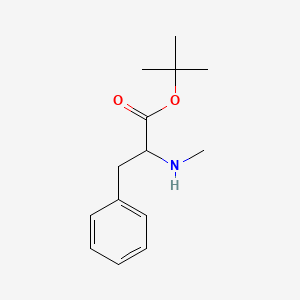

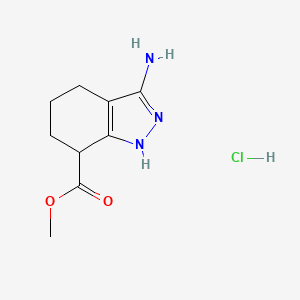
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B13567833.png)
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)

